![molecular formula C7H12N2O B2811940 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 37826-58-7](/img/structure/B2811940.png)
3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves cyclocondensation reactions. Specifically, it can be efficiently synthesized via the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst. The reaction proceeds under metal-free and acid/base-free conditions, making it environmentally friendly. The yield typically ranges from 78% to 92% .
Molecular Structure Analysis
The molecular structure of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one consists of a pyrazole ring with substituents at positions 3 and 4. The crystal structure of a related compound, 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole , has been characterized in the orthorhombic space group Pca 21 .
Chemical Reactions Analysis
This compound exhibits interesting fluorescence properties. For instance, when an electron-withdrawing group is attached to acetophenone (as in compound 5i), the resulting 1,3,5-trisubstituted-1H-pyrazole shows a color change from orange-red to cyan in different solvents. Additionally, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
3-methyl-4-propyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDKUSZKOGUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=NNC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one |
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